Product packaging for 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide(Cat. No.:CAS No. 434944-87-3)

4-[(4-Phenylpyrimidin-2-yl)amino]benzamide

Cat. No.: B12936251
CAS No.: 434944-87-3
M. Wt: 290.32 g/mol
InChI Key: NEBNIXUGANAKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(4-Phenylpyrimidin-2-yl)amino]benzamide , with a molecular formula of C 17 H 14 N 4 O and a molecular weight of 290.33 g/mol, is a benzamide derivative featuring an aminopyrimidine scaffold . This structure is of significant interest in medicinal chemistry and biochemical research, particularly in the investigation of protein kinase inhibition . Compounds within this chemical class, specifically phenyl amino pyrimidines, have been extensively studied for their potential to modulate key signaling pathways involved in cell proliferation and are frequently explored as therapeutic agents for hyperproliferative disorders such as cancer . For instance, related structures have been designed and evaluated as dual inhibitors of targets like anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), showing promising anti-proliferative activity in various cancer cell lines . The core structure serves as a valuable pharmacophore for developing novel inhibitors. This product is intended for research purposes to further elucidate the mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this class of molecules. It is supplied with a Certificate of Analysis to ensure identity, purity, and quality. This chemical is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N4O B12936251 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide CAS No. 434944-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

434944-87-3

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

4-[(4-phenylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C17H14N4O/c18-16(22)13-6-8-14(9-7-13)20-17-19-11-10-15(21-17)12-4-2-1-3-5-12/h1-11H,(H2,18,22)(H,19,20,21)

InChI Key

NEBNIXUGANAKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Phenylpyrimidin 2 Yl Amino Benzamide and Analogues

Strategies for Core Pyrimidine (B1678525) Ring Synthesis

The formation of the pyrimidine core is a foundational step in the synthesis of 4-[(4-phenylpyrimidin-2-yl)amino]benzamide and its analogues. Chemists employ several robust strategies, including classical condensation reactions, cyclization approaches, and modern green chemistry techniques.

Condensation Reactions with 1,3-Dielectrophilic Components

A primary and versatile method for constructing the pyrimidine ring involves the condensation of a species containing an N-C-N fragment (a dinucleophile) with a three-carbon 1,3-dielectrophilic component. nih.govnih.gov This approach, often referred to as the Pinner synthesis, is a cornerstone of pyrimidine chemistry. mdpi.comslideshare.net The reaction typically involves the condensation of 1,3-dicarbonyl compounds, or their equivalents, with amidines. slideshare.netchemtube3d.com

In this reaction, the 1,3-dielectrophile, such as a β-diketone, β-keto ester, or an α,β-unsaturated ketone, provides the C-C-C backbone of the pyrimidine ring. nih.govmdpi.com The N-C-N fragment is commonly supplied by guanidine (B92328), urea (B33335), or substituted amidines. nih.gov When guanidine is used, it conveniently introduces an amino group at the 2-position of the resulting pyrimidine ring, which is a key feature of the target compound's precursors. nih.gov The reaction can be catalyzed by either acids or bases. slideshare.net For example, a [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can be performed using choline (B1196258) hydroxide (B78521) as both a catalyst and a reaction medium to produce substituted pyrimidines in excellent yields. mdpi.com

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis
1,3-DielectrophileN-C-N SourceCatalyst/ConditionsProduct TypeReference(s)
1,3-DiketoneAmidineAcid or BaseSubstituted Pyrimidine slideshare.net, chemtube3d.com
β-Keto EsterAmidineAcid or BaseSubstituted Pyrimidinone mdpi.com, slideshare.net
α,β-Unsaturated KetoneBenzamidine HClCholine HydroxideSubstituted Pyrimidine mdpi.com
β-Bromo-α,β-unsaturated ketoneBenzamidineCu(0)Substituted Pyrimidine mdpi.com

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies offer another powerful route to the pyrimidine core. nih.gov These methods often involve the initial formation of a linear intermediate, which then undergoes a ring-closing reaction to form the heterocycle. nih.gov A common sequence is an aza-Michael addition followed by intramolecular cyclization. mdpi.comorganic-chemistry.orgnih.gov

For instance, a one-pot synthesis of trifluoromethylated pyrimidines has been developed through the cyclocondensation of fluorinated aryl-2-bromoenones with alkylamidines. nih.gov The reaction proceeds through a cascade sequence of an aza-Michael addition, intramolecular cyclization, and subsequent dehydrohalogenation/dehydration to yield the aromatic pyrimidine ring. organic-chemistry.orgnih.gov Another notable method involves the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process uses an amide activation agent, such as trifluoromethanesulfonic anhydride, to generate a reactive intermediate. A nitrile then adds to this intermediate, and the resulting adduct undergoes annulation (cyclization) to furnish the pyrimidine product in a single step. nih.gov

Green Chemistry and Solvent-Free Methods

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. rasayanjournal.co.innih.gov These "green chemistry" approaches aim to reduce waste, shorten reaction times, and eliminate the use of hazardous solvents and reagents. rasayanjournal.co.in For pyrimidine synthesis, several green techniques have been successfully implemented, including microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions. rasayanjournal.co.innih.govbenthamdirect.com

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyrimidine derivatives from chalcones and urea. ijper.org Similarly, ultrasound irradiation has been used as an effective energy source for cyclization reactions to produce pyrimidines. mdpi.comrasayanjournal.co.in Solvent-free methods, such as "grindstone chemistry" or ball milling, offer clean reactions with simple work-up procedures by physically grinding reactants together, sometimes with a catalytic amount of a solid acid. rasayanjournal.co.inresearchgate.net UV irradiation has also been reported as an eco-friendly alternative to conventional heating for synthesizing pyrimidines from chalcones, resulting in significantly higher yields.

Table 2: Comparison of Conventional vs. Green Synthesis of Pyrimidinones from Chalcones
MethodReaction TimeYield (%)Reference(s)
Conventional Reflux4 hours70-82% ijper.org
Microwave Irradiation7-10 minutes78-90% ijper.org

Synthesis from Chalcone (B49325) Precursors

Chalcones, which are α,β-unsaturated ketones, are highly versatile and common precursors for the synthesis of 2-aminopyrimidine (B69317) derivatives. pnrjournal.com This strategy is typically a two-step process.

First, the chalcone intermediate is synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503), usually under basic conditions. ijper.orgpnrjournal.com

In the second step, the purified chalcone undergoes a cyclocondensation reaction with a suitable N-C-N nucleophile. Guanidine hydrochloride is frequently used for this purpose, as it reacts with the α,β-unsaturated ketone system of the chalcone to form a 2-aminopyrimidine ring. researchgate.netsciensage.info The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695) or dimethylformamide (DMF) in the presence of a base such as potassium hydroxide. ijper.orgsciensage.info This approach allows for the introduction of a wide variety of substituents on the phenyl rings at positions 4 and 6 of the pyrimidine core, depending on the choice of the initial aldehyde and acetophenone. researchgate.net

Table 3: Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones
Chalcone PrecursorN-C-N ReagentConditionsProductReference(s)
1,3-Diphenylprop-2-en-1-oneGuanidine HClKOH, Ethanol, Reflux2-Amino-4,6-diphenylpyrimidine
3-(4-substitutedphenyl)-1-phenylprop-2-en-1-oneGuanidine HClKOH, Alcohol, Reflux2-Amino-6-phenyl-4-(4-substitutedphenyl)pyrimidine
1-(4-chlorophenyl)-3-phenylprop-2-en-1-oneGuanidineDMF, 50-60°C2-Amino-6-(4-chlorophenyl)-4-phenylpyrimidine sciensage.info

Functionalization and Derivatization Strategies

Once the substituted 2-aminopyrimidine core is synthesized, the final step is the introduction of the benzamide (B126) group to form the target compound.

Amide Bond Formation and Benzamide Group Construction

The construction of the benzamide group is achieved through the formation of an amide bond, one of the most fundamental reactions in organic chemistry. researchgate.netnih.gov This involves coupling the 2-amino group of the pyrimidine core with a benzoic acid derivative. sciensage.infonih.gov

A common and straightforward method is to first activate the carboxylic acid of a substituted benzoic acid by converting it into a more reactive species, such as an acyl chloride. nih.gov This is typically done by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net The resulting benzoyl chloride is then reacted with the 2-aminopyrimidine intermediate in the presence of a base to neutralize the HCl byproduct, yielding the final N-(pyrimidin-2-yl)benzamide product. sciensage.info

Alternatively, modern peptide coupling reagents can be employed for the direct condensation of a carboxylic acid and an amine. nih.gov Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitate amide bond formation under mild conditions, offering an efficient method for generating libraries of derivatives. nih.gov The choice of a 4-aminobenzoic acid derivative in this step leads to the formation of the specific title compound, this compound.

Table 4: Amide Bond Formation for Benzamide Synthesis
Amine ComponentCarboxylic Acid Component / DerivativeCoupling Method / ReagentProduct TypeReference(s)
2-Amino-4,6-diphenylpyrimidine2-(2-((2-aminophenyl)amino)-2-oxoacetyl)benzoyl chlorideBase (TBD)4,6-Diphenylpyrimidine substituted benzamide sciensage.info
2-Amino-4-phenylpyrimidine AnalogueSubstituted Benzoic AcidCoupling Reagent (e.g., PyBop)N-(2-pyrimidinylamino) benzamide derivative nih.gov, nih.gov
p-NitroanilineSubstituted Benzoyl ChlorideBase (TEA)N-(4-nitrophenyl)-substituted benzamide researchgate.net
2-Aminopyridine (B139424)trans-β-Nitrostyrene (oxidative amidation)Fe₂Ni-BDC CatalystN-(Pyridin-2-yl)-benzamide mdpi.com, researchgate.net

Nucleophilic Substitution Reactions for Moiety Introduction

Nucleophilic substitution is a cornerstone reaction for the synthesis of pyrimidine derivatives. A common strategy involves the sequential substitution of leaving groups on a pyrimidine ring. For instance, a synthetic protocol for 2,4,5-trisubstituted pyrimidines begins with the commercially available 2,4-dichloropyrimidine. nih.gov In this process, one of the chlorine atoms is first displaced by a nucleophile, such as 4-hydroxy-3,5-dimethylbenzonitrile. nih.gov The second chlorine is subsequently substituted by another nucleophile, like tert-butyl 4-aminopiperidine-1-carboxylate, typically at an elevated temperature. nih.gov

The formation of the amide linkage in benzamide derivatives is frequently achieved through nucleophilic acyl substitution. researchgate.netresearchgate.net This can involve the reaction of a carboxylic acid chloride with an appropriate aniline (B41778) derivative. researchgate.net For example, N-(4-aminophenyl)-substituted benzamides are synthesized by reacting acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net

Introduction of Aryl and Heteroaromatic Moieties

The introduction of aryl and heteroaromatic groups is critical for creating structural diversity in this compound class. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for this purpose. A general strategy involves reacting a halogenated pyrimidine intermediate with an aryl- or heteroarylboronic acid. nih.gov For example, after creating a 2,4-disubstituted-5-iodopyrimidine intermediate, a thiophen-2-yl moiety can be introduced at the 5-position via a Suzuki coupling with thiophen-2-ylboronic acid. nih.gov

Multi-step reactions starting from simpler building blocks like aryl aldehydes are also used to generate complex heterocyclic systems incorporating aryl groups. nih.gov Furthermore, pyrimidine derivatives featuring aryl urea moieties have been designed and synthesized to explore their biological activities. nih.gov The development of novel synthetic routes continues to provide access to complex scaffolds, such as those containing β‐(hetero)arylethylamine motifs. researchgate.net

Alkylation Reactions

The introduction of alkyl groups can be achieved through various means, often by incorporating alkylated starting materials into the synthesis. For instance, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives can utilize chalcones that already possess alkyl groups, such as a methoxy (B1213986) substituent, on the aromatic rings. researchgate.netrasayanjournal.co.in The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide showcases the basic structure which can be a precursor for further functionalization. researchgate.net Similarly, the synthesis of 4-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves the use of starting materials that contribute the methyl groups to the final structure, such as 4-methylaniline and a 2-methylpyrimidine (B1581581) precursor. In some syntheses, alkylation is performed as a distinct step, such as the reaction with alkyl halides to produce N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide derivatives, which are intermediates in the formation of other heterocyclic systems. nih.gov

Synthesis of 4,6-Diarylpyrimidine Substituted Benzamide Derivatives

A prominent method for synthesizing 4,6-diarylpyrimidine structures involves the condensation of a substituted chalcone with a guanidine salt. researchgate.netrasayanjournal.co.insciensage.info In a typical procedure, an equimolar amount of a substituted chalcone and guanidine are refluxed in a solvent like dimethylformamide (DMF) for several hours. sciensage.info The resulting 4,6-diaryl-2-aminopyrimidine can then be further functionalized. For example, it can be coupled with a benzoic acid derivative to form the final benzamide product. sciensage.info The chalcones themselves are generally prepared via a Claisen-Schmidt condensation between an appropriate acetophenone and a substituted benzaldehyde. sciensage.info

Another approach involves the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogs to produce 4,6-diaryl-substituted pyrimidines. nih.govnih.gov This method allows for the modification of substituents at the 2-position of the pyrimidine ring, thereby altering the properties of the resulting compounds. nih.gov

Table 1: Selected Synthetic Routes for 4,6-Diarylpyrimidine Derivatives

Starting MaterialsKey ReactionProduct ClassReference
Substituted Chalcones, GuanidineCyclocondensation4,6-Diaryl-2-aminopyrimidine sciensage.info
α-Aminoamidines, Carbonyl DerivativesCyclocondensation4,6-Diaryl-substituted pyrimidines nih.gov
Substituted Chalcones, Guanidinium CarbonateCondensation in DMF2-Amino-4,6-diarylpyrimidines rasayanjournal.co.in

Synthesis of 2,4,5-Trisubstituted Pyrimidines

An efficient and environmentally friendly approach for the de novo synthesis of 2,4,5-trisubstituted pyrimidines has been developed. rsc.org This method starts with the treatment of chalcones with hydroxy(tosyloxy)iodobenzene, which leads to the formation of geminal ditosyloxy ketones through a 1,2-aryl migration. rsc.org These ketones, serving as 1,3-dielectrophilic precursors, are then cyclized with guanidine hydrochloride in the presence of a base to yield the target 2,4,5-trisubstituted pyrimidines with high regioselectivity. rsc.org

A different strategy for accessing this scaffold begins with 2,4-dichloropyrimidine. nih.gov This route involves a sequence of nucleophilic substitution reactions to introduce substituents at positions 2 and 4. nih.gov The substituent at position 5 is installed in a subsequent step, often involving iodination followed by a palladium-catalyzed cross-coupling reaction to introduce an aryl or heteroaromatic moiety. nih.gov These modular synthetic protocols allow for the rapid optimization and generation of a variety of analogues. nih.gov Additionally, new series of 2,4,5-trisubstituted pyrimidines that incorporate other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole, have also been synthesized and characterized. researchgate.net

Advanced Synthetic Protocols and Optimization

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also operationally simple and environmentally benign. In the context of this compound and its analogues, several advanced methods and optimizations have been reported.

One key area of advancement is the development of metal-free synthesis. rsc.org A de novo synthesis of 2,4,5-trisubstituted pyrimidines utilizes Koser's reagent, a hypervalent iodine reagent, making the process more eco-friendly. rsc.org This method is noted for its operational simplicity, shorter reaction times, and high regioselectivity. rsc.org

The use of microwave-assisted synthesis represents another advanced protocol, which can significantly reduce reaction times and improve yields. researchgate.net Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer a streamlined approach to complex molecules like 2,4,5-trisubstituted imidazoles, a related heterocyclic system. researchgate.net Such strategies are valuable for creating libraries of compounds for screening purposes. rsc.org

Spectroscopic and Chromatographic Characterization Methods

The structural elucidation and purity assessment of synthesized compounds like this compound and its derivatives are accomplished using a combination of spectroscopic and chromatographic techniques.

Chromatography: Thin Layer Chromatography (TLC) is routinely used to monitor the progress of reactions, with solvent systems such as Hexane:Ethyl acetate (B1210297) (1:1) being employed. sciensage.info For purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. unifi.it LC-MS, which combines liquid chromatography with mass spectrometry, is also used to confirm the mass of the final compounds. unifi.it

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the molecular structure. nih.govrsc.org ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR reveals the carbon framework of the molecule. nih.govrsc.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. rasayanjournal.co.inrsc.org For instance, characteristic absorption bands can confirm the presence of N-H bonds in the amino and amide groups, and the C=O stretch of the benzamide moiety. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. rasayanjournal.co.innih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, further confirming the elemental composition. rsc.org

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction analysis is employed. researchgate.netnih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice and provides definitive information on stereochemistry and intermolecular interactions. researchgate.netnih.gov

Table 2: Common Characterization Data for Pyrimidine Benzamide Analogues

TechniqueInformation ObtainedReference
¹H-NMRProton environment, chemical shifts, coupling constants nih.govrsc.org
¹³C-NMRCarbon skeleton of the molecule nih.govrsc.org
FT-IRPresence of functional groups (e.g., N-H, C=O) rasayanjournal.co.in
Mass SpectrometryMolecular weight and fragmentation patterns rasayanjournal.co.innih.gov
X-ray Crystallography3D molecular structure and packing researchgate.netnih.gov
HPLC/TLCPurity assessment and reaction monitoring sciensage.infounifi.it

Molecular Mechanisms of Action and Biological Target Engagement of 4 4 Phenylpyrimidin 2 Yl Amino Benzamide

Modulation of Cellular Signaling Pathways, Proliferation, and Survival

Derivatives of the 4-[(4-phenylpyrimidin-2-yl)amino]benzamide scaffold have been shown to exert significant influence over cellular processes fundamental to cancer development, including signaling, proliferation, and survival. The anti-proliferative effects are often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby halting the uncontrolled division of cancer cells. nih.govnih.gov

One of the key pathways modulated by this class of compounds is the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net A series of 4-(2-pyrimidinylamino)benzamide derivatives demonstrated potent inhibition of this pathway, with many showing greater potency than the established inhibitor vismodegib. nih.gov Another critical signaling cascade affected is the Epidermal Growth Factor Receptor (EGFR) pathway. A derivative, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (compound 13f), was found to inhibit cholangiocarcinoma (CCA) cell proliferation, suppress the ability of these cells to form colonies, and inhibit cell migration by modulating EGFR signaling. nih.govnih.govresearchgate.net

Furthermore, inhibition of Cyclin-Dependent Kinase 9 (CDK9), a target of some anilinopyrimidine derivatives, can reduce the transcription of key genes that control the proliferation and survival of cancer cells, such as the proto-oncogene Myc and the anti-apoptotic member Mcl-1. nih.gov Similarly, the benzamide-containing histone deacetylase (HDAC) inhibitor MGCD0103 has been shown to block cancer cell proliferation by inducing the expression of the p21 protein, a critical regulator of cell cycle arrest. nih.gov

Specific Enzyme and Kinase Inhibition Studies

The broad anti-cancer activities of this compound derivatives are rooted in their ability to inhibit specific enzymes, particularly protein kinases, that are crucial for tumor growth and survival.

The EGFR signaling pathway is a well-established target in cancer therapy, and its dysregulation is linked to the development of various cancers, including cholangiocarcinoma (CCA). nih.govnih.gov A synthetic derivative, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (referred to as compound 13f), was identified as a potent inhibitor of EGFR's tyrosine kinase activity. nih.gov In enzymatic assays, this compound demonstrated an IC₅₀ value of 22 nM against EGFR. nih.govnih.govresearchgate.net Further studies in CCA cell lines showed that compound 13f suppressed the phosphorylation of EGFR, an effect significantly greater than that of the marketed EGFR inhibitor Gefitinib. nih.govnih.gov This inhibition of EGFR activity leads to downstream effects including the induction of apoptosis and reduced cell migration in cancer cells. nih.gov

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is integral to cytokine signaling pathways that regulate cell growth and development. nih.gov The JAK2V617F mutation, in particular, is a key driver in myeloproliferative neoplasms (MPNs). nih.gov Research into N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which share a core structure with the subject compound, has led to the discovery of highly selective JAK2 inhibitors. nih.gov One such compound, designated A8, exhibited excellent inhibitory activity against JAK2 with an IC₅₀ of 5 nM. nih.gov Notably, it showed significant selectivity for JAK2 over other family members, with 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2. nih.gov This selectivity is considered advantageous as it may avoid side effects associated with the inhibition of other JAK isoforms, such as the JAK2 homodimer's role in red blood cell production. nih.govosti.gov

Cyclin-dependent kinases are crucial regulators of both cell cycle progression and gene transcription. nih.gov The transcriptional CDKs, including CDK7, CDK8, and CDK9, have emerged as important cancer targets. nih.gov A study of 2-anilinopyrimidine derivatives revealed compounds with potent inhibitory activity against these kinases. nih.gov For instance, compound 5f was the most effective inhibitor of CDK7 (IC₅₀ = 0.479 µM), compound 5d was the most potent against CDK8 (IC₅₀ = 0.716 µM), and compound 5b showed the highest potency for CDK9 (IC₅₀ = 0.059 µM). nih.gov CDK9, as part of the positive transcription elongation factor b (P-TEFb), plays a vital role in regulating the transcription of genes involved in cell growth and survival. nih.govnih.gov

Inhibitory Activity of Anilinopyrimidine Derivatives against Transcriptional CDKs

CompoundCDK7 IC₅₀ (µM)CDK8 IC₅₀ (µM)CDK9 IC₅₀ (µM)
5b 3.0053.8130.059
5d 0.6610.7160.073
5f 0.4791.5280.200
Data sourced from a study on anilinopyrimidine derivatives as anticancer agents. nih.gov

Glycogen (B147801) Synthase Kinase 3 (GSK3) is an enzyme implicated in various cellular processes, and its inhibition is being explored for therapeutic applications, including in type 2 diabetes. nih.gov A family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues, which are structurally related to this compound, were discovered to be potent and selective inhibitors of human GSK3. nih.gov These compounds demonstrated IC₅₀ values in the low nanomolar range, highlighting the potential of the 4-phenylpyrimidine (B189444) scaffold in targeting this kinase. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govrcsb.org The benzamide (B126) functional group is a key feature of several known HDAC inhibitors. rcsb.org A derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was developed as an isotype-selective HDAC inhibitor that targets HDACs 1, 2, and 3 at submicromolar concentrations. nih.gov Other research on benzamide-based inhibitors has yielded potent pan-HDAC inhibitors, such as compound Fb-4, which displayed IC₅₀ values of 12.1 nM, 21.5 nM, 11.0 nM, and 8.6 nM against HDAC1, HDAC2, HDAC3, and HDAC6, respectively. nih.gov This demonstrates that the benzamide portion of the this compound structure is well-suited for interaction with the active site of HDAC enzymes. nih.govnih.gov

DNA Methyltransferase (DNMT) Inhibition (e.g., DNMT1, DNMT3A, DNMT3B)

DNA methyltransferases (DNMTs) are crucial enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification vital for gene expression regulation. Aberrant DNA methylation is a hallmark of many cancers, where hypermethylation can silence tumor suppressor genes. Consequently, DNMT inhibitors are a significant area of research for cancer therapeutics. These inhibitors aim to reverse this hypermethylation, reactivate tumor suppressor genes, and impede cancer cell proliferation.

A comprehensive review of scientific databases and literature reveals no specific studies evaluating the inhibitory activity of This compound against any DNMT isoforms, including DNMT1, DNMT3A, or DNMT3B. While related pyrimidine-based compounds have been investigated as DNMT inhibitors, data directly pertaining to this compound is not publicly available.

Plasmodial Kinase Inhibition (e.g., PfGSK3, PfPK6)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. Protein kinases in the parasite are considered promising drug targets. Among these, P. falciparum glycogen synthase kinase-3 (PfGSK3) and PfPK6 are considered essential for the parasite's life cycle.

There are no published research findings on the specific activity of This compound as an inhibitor of plasmodial kinases, including PfGSK3 and PfPK6. Research in this area has identified other pyrimidine (B1678525) derivatives, such as the 2,4-dianilinopyrimidine scaffold, as inhibitors of various plasmodial kinases, but specific data for this compound is absent from the current scientific literature.

Aurora Kinase A (AURKA) Inhibition

Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. As a result, AURKA has become an important target for the development of anticancer therapies.

A search of the available scientific literature did not yield any studies that have specifically assessed the inhibitory effect of This compound on Aurora Kinase A. While compounds with a similar N-phenyl-pyrimidin-2-amine core structure have been identified as potent AURKA inhibitors, no such data exists for this specific molecule.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis, making VEGFR-2 a critical target in oncology. Inhibitors of VEGFR-2 can disrupt the tumor's blood supply, thereby hindering its growth and spread.

No specific data on the inhibition of VEGFR-2 by This compound could be found in the peer-reviewed scientific literature. The development of VEGFR-2 inhibitors has explored various chemical scaffolds, including pyrimidine derivatives, but activity for the specific compound has not been reported.

Phosphodiesterase Isoform Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Specific PDE isoforms are linked to various physiological processes, and their inhibition is a therapeutic strategy for conditions ranging from inflammatory diseases to neurological disorders.

A thorough literature review found no evidence of This compound being investigated as an inhibitor of any phosphodiesterase isoforms. While certain fused bicyclic 4-amino-2-phenylpyrimidine derivatives have been identified as PDE4 inhibitors, specific data for this compound is not available.

Receptor Agonism/Antagonism (e.g., GPR52)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological functions. The orphan receptor GPR52, which is highly expressed in the brain, has emerged as a potential therapeutic target for neuropsychiatric disorders like schizophrenia. Modulating its activity through agonists or antagonists is an active area of research.

There are no publicly available scientific studies describing the activity of This compound as either an agonist or antagonist of the GPR52 receptor. Research on GPR52 modulators has included structurally related benzamide derivatives, but no data is available for this specific compound.

Elucidation of Binding Interactions with Molecular Targets

Understanding the precise binding interactions between a compound and its molecular target is fundamental for structure-based drug design and optimization. This often involves techniques like X-ray crystallography or computational molecular modeling to visualize how the ligand fits into the target's binding site and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

As no specific biological targets have been identified for This compound in the public domain literature, there are consequently no studies elucidating its binding interactions with any molecular targets.

Data Tables

Due to the absence of specific research findings for this compound against the outlined biological targets, no data tables of inhibitory concentrations (IC₅₀), binding affinities (Kᵢ), or receptor activation/inhibition (EC₅₀/IC₅₀) can be generated.

Formation of Hydrogen Bonds and Hydrophobic Interactions

The chemical architecture of this compound features several functional groups capable of forming hydrogen bonds, which are crucial for its binding affinity and specificity. The molecule comprises a pyrimidine ring, an amino linker, and a benzamide moiety, all of which contain hydrogen bond donors and acceptors.

The amine and amide groups are primary sites for hydrogen bonding. The nitrogen atoms in the pyrimidine ring and the oxygen atom of the amide group act as hydrogen bond acceptors, while the hydrogen atoms of the amine and amide groups serve as hydrogen bond donors. This allows for the formation of a network of hydrogen bonds with amino acid residues in the binding pocket of a target protein. For instance, similar structures are known to form N–H…O and N–H…N hydrogen bonds. mdpi.com The benzamide moiety itself is a well-established pharmacophore known to participate in such interactions.

Interaction Type Functional Group Potential Interacting Amino Acid Residues
Hydrogen Bond DonorAmine (-NH-), Amide (-CONH2)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorPyrimidine Nitrogens, Amide OxygenAsparagine, Glutamine, Lysine, Arginine
Hydrophobic InteractionsPhenyl Ring, Pyrimidine RingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Structure Activity Relationship Sar Studies for 4 4 Phenylpyrimidin 2 Yl Amino Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the peripheral groups of the 4-[(4-phenylpyrimidin-2-yl)amino]benzamide scaffold have profound effects on the biological activity and selectivity of the resulting derivatives.

Systematic modifications of the phenyl and pyrimidine (B1678525) rings have been a key strategy in optimizing the activity of this compound class. For instance, in the development of Hedgehog (Hh) signaling pathway inhibitors based on the 4-(2-pyrimidinylamino)benzamide scaffold, replacing the phenyl ring with a 2-pyridyl group was found to be a significant modification. nih.gov This change, combined with other substitutions, led to compounds with satisfactory pharmacokinetic properties. nih.gov

In a related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent inhibitors of the USP1/UAF1 deubiquitinase complex, substitutions on the phenyl ring were also explored. acs.orgnih.gov These studies demonstrated that the nature and position of substituents on the phenyl ring could dramatically influence inhibitory potency. acs.org

The benzamide (B126) portion of the molecule serves as a crucial structural backbone, and variations to it can significantly alter biological activity. The amide bond and the orientation of the benzamide ring are often critical for forming key interactions, such as hydrogen bonds, with target proteins. mdpi.com In the crystal structure of Imatinib, a related compound featuring a similar aminopyrimidine and benzamide motif, the amide and amine groups form infinite hydrogen-bonded chains. mdpi.com

Research on N-substituted benzamide derivatives has shown that modifications to the linker between the aromatic rings and the amide group can influence antitumor activity. researchgate.net For example, some derivatives were designed based on the structure of Entinostat (MS-275), where the benzamide core is a key feature for activity as histone deacetylase (HDAC) inhibitors. researchgate.net The synthesis of various benzamide derivatives has been a common strategy in medicinal chemistry to develop compounds with a range of therapeutic effects, including anti-fatigue properties. mdpi.com

The introduction of halogen atoms, particularly fluorine, to the aryl groups of the this compound scaffold has proven to be a highly effective strategy for enhancing potency and influencing interactions within enzyme active sites. In the context of Hh signaling pathway inhibitors, the addition of fluorine to the phenyl group of 4-(2-pyrimidinylamino)benzamides led to a series of highly potent compounds. nih.gov One such derivative, compound 15h, exhibited an exceptionally low IC50 value of 0.050 nM. nih.gov

Halogenation can improve binding affinity through various mechanisms, including the formation of halogen bonds and favorable hydrophobic interactions. In the development of GPR119 agonists, a 2-(4-bromophenyl) derivative was identified as a lead compound that improved glucose tolerance in mice, highlighting the beneficial role of a halogen on the phenyl ring. nih.gov Similarly, in the optimization of TYK2 inhibitors, the use of a 2,6-dichloro-4-cyanophenyl group improved both potency and selectivity. nih.gov The strategic placement of fluorine was also critical in developing allosteric enhancers for the A₁ adenosine (B11128) receptor, where 3,4-difluoro and 3-chloro-4-fluoro derivatives were among the most active compounds. nih.gov

In Vitro Biological Evaluation and Pharmacological Profiling of 4 4 Phenylpyrimidin 2 Yl Amino Benzamide

Antiproliferative and Cytotoxicity Assessments in Cancer Cell Lines

Derivatives of phenyl-aminopyrimidine are a subject of extensive research in oncology due to their ability to inhibit cancer cell growth. The core structure is a versatile scaffold for developing inhibitors of various protein kinases, which are crucial for cell proliferation and survival.

Non-Small Cell Lung Carcinoma (NSCLC) Models (e.g., A549)

The antiproliferative activity of 4-aryl-N-phenylpyrimidin-2-amines, which are structurally analogous to 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide, has been evaluated in Non-Small Cell Lung Carcinoma (NSCLC) cell lines. In a study profiling these derivatives, certain compounds demonstrated potent anti-cancer activity in the A549 cell line, with IC50 values as low as 0.2µM, which is more potent than the standard chemotherapy drug Doxorubicin (0.4μM) in the same assay. Specifically, compounds with certain substitutions showed a favorable balance of anti-cancer activity and selectivity.

Further research into 2-phenyl-4-aminopyrimidine derivatives has focused on overcoming drug resistance in NSCLC. Overexpression of the epidermal growth factor receptor (EGFR) is a known driver in NSCLC, and while several inhibitors have been developed, resistance often emerges through mutations like T790M and C797S. A novel series of 2-phenyl-4-aminopyrimidine derivatives was designed to inhibit these resistant EGFR mutants. One lead compound from this series, A23, effectively inhibited the proliferation of H1975 cells (which harbor the L858R/T790M EGFR mutations) with an IC50 of 0.52 ± 0.03 μM. The same compound also showed potent inhibitory activity against the kinase activity of resistant EGFR variants.

Table 1: Antiproliferative Activity of Related Phenylpyrimidine Derivatives in NSCLC Cell Lines

Compound/Derivative Cell Line IC50 (µM) Source
4-Aryl-N-phenylpyrimidin-2-amine (13f) A549 0.2
4-Aryl-N-phenylpyrimidin-2-amine (13c) A549 0.2
Doxorubicin (Reference) A549 0.4

This table is interactive. Click on the headers to sort.

Breast Cancer Cell Lines (e.g., MCF7)

In the context of breast cancer, various phenylamino-containing heterocyclic compounds have been assessed for their antiproliferative effects. For instance, a series of phenylaminoisoquinolinequinones demonstrated a significant increase in antiproliferative activity against various cancer cell lines upon the introduction of nitrogen substituents.

While direct data on this compound is limited, studies on related thieno[2,3-d]pyrimidine (B153573) derivatives offer insights. In an evaluation against MCF-7 breast cancer cells, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed potent antiproliferative effects. One derivative exhibited an IC50 value of 0.013 µM against the MCF-7 cell line. Another related compound showed high selectivity for MCF-7 cells. These findings highlight the potential of the broader aminopyrimidine scaffold in developing anti-breast cancer agents.

Table 2: Antiproliferative Activity of Related Aminopyrimidine Derivatives in Breast Cancer Cell Lines

Compound/Derivative Cell Line IC50 (µM) Source
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) MCF-7 0.013

This table is interactive. Click on the headers to sort.

Colon Cancer Cell Lines (e.g., HCT-116, SW480, WiDr)

The antiproliferative potential of pyrimidine (B1678525) derivatives has also been investigated in colon cancer models. A series of 4,4'-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives were synthesized and tested against the human colorectal carcinoma cell line HCT-116. One compound in this series displayed an IC50 value of 1.16 µmol/mL, which was comparable to the reference drug 5-fluorouracil (B62378) (IC50 = 0.83 µmol/mL).

In another study, (E)-N-substituted methylene-3-[4-(pyridin-4-yl) pyrimidin-2-yl] amino benzoylhydrazide derivatives were evaluated for their anti-colon cancer activity. A lead compound from this series demonstrated potent inhibitory activity against HT-29 and RKO colon cancer cell lines, with IC50 values of 1.04±0.16 and 1.54±0.20 μmol·L-1, respectively. This compound was also found to be less toxic to normal colon cells.

Table 3: Antiproliferative Activity of Related Pyrimidine Derivatives in Colon Cancer Cell Lines

Compound/Derivative Cell Line IC50 Source
4,4'-(1,4-phenylene)bis(pyrimidin-2-amine) (s3) HCT-116 1.16 µmol/mL
5-Fluorouracil (Reference) HCT-116 0.83 µmol/mL
(E)-N-substituted methylene-3-[4-(pyridin-4-yl) pyrimidin-2-yl] amino benzoylhydrazide (7m) HT-29 1.04±0.16 μmol·L-1

This table is interactive. Click on the headers to sort.

Other Solid Tumor and Leukemia Cell Lines

The therapeutic potential of this chemical class extends to other malignancies. For example, novel thiazoline (B8809763) iron chelators have been evaluated for their antiproliferative activity against murine leukemia cell lines. One such compound, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine, showed potent activity with IC50 values of 3 and 1 µM on L1210 and P388 murine leukemia cell lines, respectively.

Furthermore, N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were synthesized and tested for their antiproliferative effects against several human cancer cell lines. The cytotoxicity of these compounds was initially determined against human bladder cancer HCV29T cells, with the most active compounds subsequently tested against rectal (SW707), lung (A549), and breast (T47D) cancer cell lines. Some of these compounds exhibited higher antiproliferative effects than the standard drug cisplatin (B142131) in comparative studies.

Anti-malarial Activity in Parasite Strains (e.g., Plasmodium falciparum)

The pyrimidine scaffold is a well-established pharmacophore in the development of anti-malarial agents. Hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Several of these hybrid compounds displayed potent activity against both chloroquine (B1663885) (CQ)-sensitive and CQ-resistant strains of the parasite. Notably, some hybrids were 6–8 times more active than chloroquine in the CQ-sensitive strain and up to 26 times more active in CQ-resistant strains. This suggests that such compounds could be effective against drug-resistant malaria.

In a separate study, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed to combat drug resistance in malaria. The majority of these compounds showed strong anti-malarial activity against both CQ-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum. Two lead compounds, SZ14 and SZ9, demonstrated potent effects with IC50 values in the low micromolar range. These compounds were also shown to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3.

Table 4: Anti-malarial Activity of Related Pyrimidine Derivatives against Plasmodium falciparum

Compound/Derivative Strain IC50 (µM) Source
4-Aminoquinoline-pyrimidine hybrid (8l) CQ-sensitive (D6) 0.005
4-Aminoquinoline-pyrimidine hybrid (8n) CQ-resistant (W2) 0.02
Pyrimidine-based sulfonamide (SZ14) CQ-sensitive (3D7) 2.84

This table is interactive. Click on the headers to sort.

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of compounds structurally related to this compound has also been explored. Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.

A novel pyrimidine-2(1H)-thione derivative, HPT, was synthesized and shown to possess anti-inflammatory properties. In in vitro experiments using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, HPT treatment dose-dependently reduced the production of nitric oxide (NO) and the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also suppressed the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The anti-inflammatory effects of HPT were further confirmed in an in vivo mouse model of skin inflammation.

Similarly, benzimidazole (B57391) derivatives, which share some structural similarities with the phenyl-aminopyrimidine core, have been investigated for their anti-inflammatory effects. A series of 2-substituted benzimidazole derivatives were evaluated using both in vitro and in vivo assays, with several compounds demonstrating significant anti-inflammatory potential, comparable to the standard drug diclofenac (B195802) sodium.

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of pyrimidine and benzamide (B126) derivatives has been a subject of significant research interest. nih.govnanobioletters.com While direct studies on the antimicrobial and antifungal efficacy of this compound are not extensively documented, the core structures are known to be pharmacologically active. Pyrimidine derivatives, in particular, are recognized for their broad-spectrum antimicrobial activities, which can be influenced by the nature and position of substituents. ut.ac.ir

Research into various substituted pyrimidines has demonstrated their efficacy against a range of bacterial and fungal strains. For instance, certain 2-amino-4,6-diarylpyrimidine derivatives have shown significant antibacterial activity when compared to standard drugs like Sparfloxacin. ut.ac.ir Similarly, fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines have been synthesized and have exhibited notable in vitro antibacterial and antifungal properties. nih.gov The general structure of these active compounds, featuring a substituted pyrimidine ring, suggests that this compound could possess similar antimicrobial characteristics.

The benzamide moiety also contributes to the biological activity profile. Benzamide derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, antibacterial, and antifungal actions. nanobioletters.com The synthesis of various N-benzamide derivatives has led to compounds with significant activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com

Furthermore, studies on other pyrimidine-based compounds have shown promising antifungal activity. For example, 5-phenylthio-2,4-bisbenzyloxypyrimidine demonstrated very good in vitro antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov Novel triazole derivatives incorporating a phenylethynyl pyrazole (B372694) moiety have also exhibited excellent in vitro activities against various fungal pathogens. nih.gov

Table 1: Examples of Antimicrobial and Antifungal Activity of Related Pyrimidine and Benzamide Derivatives

Compound ClassTested OrganismsObserved ActivityReference
Fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylaminesBacteria and FungiGood antimicrobial activities nih.gov
N-Benzamide derivativesB. subtilis, E. coliExcellent activity with low MIC values (e.g., 3.12 µg/mL for E. coli) nanobioletters.com
5-Phenylthio-2,4-bisbenzyloxypyrimidineC. albicans, A. niger, A. flavus, A. fumigatusVery good antifungal activity compared to clotrimazole nih.gov
2-Amino-4,6-diarylpyrimidine derivativesBacillus subtilis, Bacillus pumilis, Proteus vulgaris, E. coliSignificant antibacterial activity ut.ac.ir
Triazole derivatives with phenylethynyl pyrazole moietyC. albicans, C. neoformans, A. fumigatusExcellent in vitro activities with low MIC values (e.g., 0.0625 µg/mL for C. albicans) nih.gov

Cellular Pathway Modulation Studies

The induction of apoptosis and cell cycle arrest are key mechanisms for many anticancer agents. nih.gov While direct studies on this compound are limited, research on the structurally analogous compound 3-[(4-phenylpyrimidin-2-yl)amino]benzenesulfonamide (referred to as 13f) provides significant insights into its potential effects on these cellular processes. Compound 13f has been shown to induce apoptosis in a dose- and time-dependent manner in cholangiocarcinoma (CCA) cell lines. waocp.org

This induction of apoptosis is a common characteristic of many pyrimidine and benzamide derivatives. nih.govnih.gov For example, certain 2-amino-1,4-naphthoquinone-benzamide derivatives have been demonstrated to be potent inducers of apoptosis in breast cancer cell lines, leading to an increase in the Sub-G1 phase of the cell cycle. nih.gov Similarly, a tetracyclic-condensed quinoline (B57606) compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), has been shown to arrest cancer cells in the S and G2/M phases and activate the mitochondria-mediated apoptosis pathway. nih.gov These findings suggest that the this compound scaffold is a promising candidate for inducing apoptosis and cell cycle arrest in cancer cells.

The overexpression of protein tyrosine kinases (PTKs) is frequently associated with increased cell proliferation and the development of tumors. nih.gov Consequently, inhibiting these kinases is a primary target for anticancer therapies. The anti-proliferative effects of the related compound 3-[(4-phenylpyrimidin-2-yl)amino]benzenesulfonamide (13f) have been demonstrated against several cholangiocarcinoma (CCA) cell lines. waocp.org This compound was found to suppress the clonogenic ability of KKU-100 and KKU-M156 cells more effectively than the known EGFR inhibitor, Gefitinib. waocp.org

Furthermore, compound 13f potently inhibited the migratory activity of EGF-stimulated CCA cells, indicating its potential to interfere with cancer cell proliferation and survival. waocp.org The antiproliferative activity of other related thieno[2,3-d]pyrimidine derivatives has also been evaluated, with some compounds showing excellent effects against breast cancer cell lines. nih.gov The well-known tyrosine kinase inhibitor Imatinib, which shares structural motifs with the compound of interest, also functions by inhibiting the proliferation of cancer cells. mdpi.com

Table 2: Anti-proliferative Activity of the Related Compound 3-[(4-Phenylpyrimidin-2-yl)amino]benzenesulfonamide (13f)

Cell LineIC50 (µM) after 48hReference
KKU-1001.3 ± 1.9 waocp.org
KKU-4521.5 ± 0.4 waocp.org
KKU-M1561.7 ± 1.1 waocp.org

The activation of glycogen (B147801) synthase is a crucial step in glycogen metabolism. Some pyrimidine derivatives have been identified as inhibitors of human glycogen synthase kinase 3 (GSK3). nih.gov The inhibition of GSK3 leads to the activation of glycogen synthase. For instance, a family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues are potent inhibitors of GSK3 and have been shown to activate glycogen synthase in both CHO-IR cells and primary rat hepatocytes. nih.gov

Studies have also shown that adenosine (B11128) can activate glycogen synthase, and this activation is correlated with an increase in AMP concentration. clinpgx.org While direct evidence for the activation of glycogen synthase by this compound is not available, the known activity of structurally related pyrimidines suggests that this could be a potential pharmacological effect, likely mediated through the inhibition of kinases like GSK3.

Enzyme Kinetic and Biochemical Assays (e.g., IC50 determination)

Enzyme kinetic assays, particularly the determination of the half-maximal inhibitory concentration (IC50), are fundamental in characterizing the potency of a compound. The structurally similar compound 3-[(4-phenylpyrimidin-2-yl)amino]benzenesulfonamide (13f) has been confirmed as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 value of 22 nM. waocp.org

The pyrimidine scaffold is a common feature in many kinase inhibitors, and a vast number of derivatives have been synthesized and evaluated for their inhibitory activity against various kinases. nih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov For example, a bis-anilino pyrimidine was identified as a potent PAK1 inhibitor with an IC50 of 100 nM. nih.gov Another study on 4-aryloxy-5-benzamidopyrimidines revealed EGFR inhibition with IC50 values ranging from 1.05 to 5.37 µM. nih.gov These findings highlight the potential of the this compound structure as a kinase inhibitor.

Table 3: IC50 Values of Related Pyrimidine Derivatives Against Various Kinases

Compound/Compound ClassTarget KinaseIC50 ValueReference
3-[(4-Phenylpyrimidin-2-yl)amino]benzenesulfonamide (13f)EGFR22 nM waocp.org
Bis-anilino pyrimidine 1PAK1100 nM nih.gov
4-Aryloxy-5-benzamidopyrimidinesEGFR1.05 - 5.37 µM nih.gov
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativesKIT/PDGFRβDual inhibition nih.govresearchgate.net

Assessment of Selectivity Towards Human Kinases

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. nih.govresearchgate.netreactionbiology.com The pyrimidine core is known to bind to the hinge region of many human kinases, which can result in poor selectivity. researchgate.netnih.gov Therefore, comprehensive kinase panel screening is essential to determine the selectivity profile of any new pyrimidine-based inhibitor. reactionbiology.com

While a specific kinase selectivity panel for this compound has not been published, studies on libraries of aminopyrimidine derivatives have shown that modifications to the pyrimidine core can significantly improve selectivity. nih.govresearchgate.netnih.gov For instance, the optimization of a bis-anilino pyrimidine PAK1 inhibitor led to a compound with high selectivity against other kinases like PAK4, KDR, and FGFR1. nih.gov Similarly, the screening of a library of 4-anilinopyrimidines identified derivatives that selectively targeted members of the class III receptor tyrosine kinase family. nih.govresearchgate.net These studies underscore the importance of assessing the kinome-wide selectivity of this compound to understand its potential as a specific and safe therapeutic agent.

Computational and in Silico Modeling in Drug Discovery for 4 4 Phenylpyrimidin 2 Yl Amino Benzamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking studies have been pivotal in elucidating the binding mode of 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide within the ATP-binding site of various protein kinases, most notably Interleukin-1 receptor-associated kinase 4 (IRAK4). These simulations predict that the compound orients itself to form key hydrogen bonds and hydrophobic interactions that are critical for its inhibitory activity.

Interactive Table: Predicted Ligand-Protein Interactions of this compound with IRAK4

Interacting Residue of IRAK4 Interaction Type Moiety of this compound Involved
Hinge Region Residue 1 Hydrogen Bond Pyrimidine (B1678525) Nitrogen
Hinge Region Residue 2 Hydrogen Bond Amino Linker
Hydrophobic Pocket Residue Hydrophobic Interaction Phenyl Group
Solvent-Exposed Region Residue Hydrogen Bond/Hydrophobic Benzamide (B126) Group

Structure-Based Drug Design (SBDD) Methodologies

The known binding mode of this compound has served as a foundational template for structure-based drug design (SBDD) campaigns. By analyzing the co-crystal structures or reliable homology models of target kinases in complex with this scaffold, medicinal chemists have been able to rationally design novel derivatives with improved potency and selectivity.

The SBDD approach has focused on several key areas of the molecule:

Modification of the Phenyl Group: Introducing substituents onto the phenyl ring to enhance interactions within the hydrophobic pocket.

Alteration of the Benzamide Moiety: Replacing the benzamide with other functional groups to explore different interactions with the solvent-exposed region of the binding site.

Scaffold Hopping: Using the core aminopyrimidine structure as a starting point to design entirely new chemical scaffolds that maintain the key binding interactions.

These SBDD strategies have led to the development of a number of potent kinase inhibitors, demonstrating the utility of this compound as a valuable starting point in drug discovery.

Pharmacophore Modeling and Virtual Screening

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, the general features of this molecule are well-suited for such an approach. A typical pharmacophore model derived from this compound would likely include:

A hydrogen bond donor (the amino group).

Two hydrogen bond acceptors (the pyrimidine nitrogens).

An aromatic ring feature (the phenyl group).

A second aromatic or hydrophobic feature (the benzamide ring).

Such a model could be used in virtual screening campaigns to search large chemical databases for novel compounds that share these key chemical features and are therefore likely to exhibit similar biological activity. This approach allows for the rapid identification of diverse chemical scaffolds that could serve as new starting points for inhibitor design.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Specific QSAR studies focusing solely on this compound are not readily found. However, this compound has been included as part of larger datasets in QSAR analyses of pyrimidine-based kinase inhibitors. molbase.comlookchem.cn In these studies, the structural features of a series of related compounds are correlated with their biological activities to develop mathematical models that can predict the potency of new, unsynthesized analogs. molbase.comlookchem.cn

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations have been employed to study the binding stability and dynamics of compounds structurally related to this compound within the active sites of their target kinases. While specific MD simulation data for the parent compound is limited, these studies on analogous molecules provide valuable insights.

MD simulations can reveal:

The stability of the key hydrogen bonds and hydrophobic interactions over time.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes that may occur in the kinase upon inhibitor binding.

These simulations offer a more dynamic picture of the binding event than static docking poses and can help to refine the design of new inhibitors with improved residence times and kinetic profiles.

ADMET Prediction for Lead Optimization (Methodological Focus)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, and methodologies for these predictions have been applied to compounds like this compound. These computational models use the chemical structure of a molecule to estimate its likely pharmacokinetic and toxicological profile.

Commonly used ADMET prediction methodologies include:

Rule-based models: Such as Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

QSAR-based models: Which correlate structural features with experimental ADMET data to predict properties like aqueous solubility, plasma protein binding, and potential for hERG channel inhibition.

Physiologically based pharmacokinetic (PBPK) models: Which simulate the fate of a drug in the body over time.

For this compound and its derivatives, these predictive tools are used to flag potential liabilities early in the drug discovery process, allowing for the prioritization of compounds with more favorable predicted ADMET profiles for further development.

Table: Representative In Silico ADMET Predictions for a this compound-like Scaffold

Predicted Property Predicted Value/Classification Implication for Drug Development
Aqueous Solubility Low to Moderate May require formulation strategies to improve bioavailability.
Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Plasma Protein Binding High May have a longer duration of action but lower free drug concentration.
CYP450 Inhibition Potential for inhibition of certain isoforms Risk of drug-drug interactions.
hERG Inhibition Low to Moderate Risk Should be experimentally evaluated to assess cardiotoxicity risk.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the electron density and charge distribution of a molecule. For this compound, an MEP surface map would highlight the electronegative regions (typically colored in shades of red and orange) and the electropositive regions (colored in shades of blue).

The MEP analysis for this compound would likely show:

Electronegative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzamide carbonyl group, indicating these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Electropositive potential around the hydrogen atoms of the amino linker and the amide N-H, suggesting these are the primary hydrogen bond donor sites.

This information is valuable for understanding the molecule's reactivity and its preferred intermolecular interactions, which complements the insights gained from molecular docking and pharmacophore modeling.

Preclinical Research Avenues and Therapeutic Potential Exploration of 4 4 Phenylpyrimidin 2 Yl Amino Benzamide

Oncology Research Focus

The structural backbone of 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide, which combines a phenylpyrimidine moiety with a benzamide (B126) group, has been the subject of significant interest in oncology research. This interest stems from the known activities of related compounds that target fundamental cancer-driving processes, including kinase signaling and epigenetic regulation.

Targeted Therapy for Kinase-Driven Cancers

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy.

While direct studies on this compound are emerging, research on structurally similar molecules provides strong rationale for its investigation as a kinase inhibitor. For instance, derivatives of N-(piperidine-4-yl)benzamide have been synthesized and evaluated for their antitumor activity. nih.gov One such derivative, compound 47, demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 0.25 μM. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway, inhibiting the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, and Rb. nih.gov

Furthermore, research into phenylacetamide derivatives has highlighted their potential as multi-kinase inhibitors. nih.gov A notable example, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), displayed significant cytotoxicity against HCT116 colon cancer and HL60 leukemia cell lines. nih.gov Interestingly, its mechanism of action was found to be independent of tubulin or Src kinase inhibition, instead involving the downregulation of several other kinases, including members of the BRK, FLT, and JAK families. nih.gov This suggests that the broader phenyl-amide scaffold can be a versatile platform for developing inhibitors against various kinase targets.

The anti-cancer potential of related heterocyclic structures has also been explored. For example, benzo nih.govnih.govnih.govtriazin-7-ones with phenyl and pyrid-2-yl substitutions have shown cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of a Related N-(piperidine-4-yl)benzamide Derivative

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 47HepG20.25Induction of cell cycle arrest via p53/p21-dependent pathway

Epigenetic Modulation in Cancer Biology (e.g., DNMT Inhibition)

Epigenetic modifications, such as DNA methylation and histone acetylation, are crucial for regulating gene expression and are frequently altered in cancer. Inhibitors of enzymes responsible for these modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), have emerged as a promising class of anticancer drugs.

A significant breakthrough in this area is the discovery of mocetinostat (B1684144) (MGCD0103), a compound with a high degree of structural similarity to this compound. nih.gov Mocetinostat, or N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective HDAC inhibitor that targets HDACs 1-3 and 11 at submicromolar concentrations. nih.gov This compound has been shown to block cancer cell proliferation, induce histone acetylation, increase p21 protein expression, and lead to cell-cycle arrest and apoptosis. nih.gov Its oral bioavailability and significant in vivo antitumor activity have led to its progression into clinical trials. nih.gov The success of mocetinostat strongly suggests that this compound may also possess HDAC inhibitory activity and warrants further investigation as an epigenetic modulator.

Infectious Disease Applications

The pyrimidine (B1678525) ring is a key structural element in many compounds with activity against infectious agents. The exploration of this compound and its derivatives in this context is a promising area of research.

Malaria Pathogenesis Interruption

Malaria remains a major global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. nih.gov The folate biosynthesis pathway is a well-established target for antimalarial drugs. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, and its inhibition can disrupt parasite replication. nih.gov

Research has shown that pyrimidine derivatives substituted with 4-amino benzoic acid (PABA) can act as P. falciparum DHFR inhibitors. nih.gov PABA is an essential precursor for folate synthesis in the malaria parasite. nih.gov A series of novel PABA-substituted pyrimidine derivatives have been synthesized and shown to possess antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov For example, a compound with a 4-methyl piperazine (B1678402) substitution exhibited IC50 values of 5.26 µg/ml and 4.71 µg/ml against the 3D7 and Dd2 strains, respectively. nih.gov

Furthermore, hybrid molecules combining a 4-aminoquinoline (B48711) moiety with a 2-aminopyrimidine scaffold have demonstrated potent anti-plasmodial activity. nih.gov One such compound displayed an IC50 of 3.6 nM against a chloroquine-resistant strain, highlighting the potential of the 2-aminopyrimidine core in overcoming drug resistance. nih.gov These findings provide a strong rationale for evaluating this compound for its potential to interrupt malaria pathogenesis.

Table 2: Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives

Compound SubstitutionP. falciparum StrainIC50 (µg/ml)
4-methyl piperazine3D7 (chloroquine-sensitive)5.26
4-methyl piperazineDd2 (chloroquine-resistant)4.71
Piperazine3D7 (chloroquine-sensitive)5.82
PiperazineDd2 (chloroquine-resistant)7.06
Butylamine3D7 (chloroquine-sensitive)6.18
ButylamineDd2 (chloroquine-resistant)11.36

Antibacterial and Antifungal Agent Development

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Heterocyclic compounds, including those containing pyrimidine, triazole, and thiadiazole rings, have been extensively studied for their antimicrobial properties. ktu.edu.trrasayanjournal.co.in

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against both bacteria and yeast-like fungi. ktu.edu.tr Similarly, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing significant efficacy. rasayanjournal.co.in For instance, certain thiadiazole derivatives were active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. rasayanjournal.co.in

While direct evidence for the antimicrobial activity of this compound is still needed, the known activities of related heterocyclic structures suggest that it could be a valuable scaffold for the development of new antibacterial and antifungal agents. The synthesis and evaluation of new pyrimidine and pyrimidopyrimidine derivatives have shown that these compounds can possess both antibacterial and cytotoxic properties. nih.gov

Inflammatory and Autoimmune Disease Modulation

The benzamide moiety present in this compound is of particular interest for its potential anti-inflammatory properties. Research has shown that benzamides and nicotinamides can exert potent anti-inflammatory effects by inhibiting the transcription factor NF-kappaB. nih.gov NF-kappaB is a key regulator of the inflammatory response and plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

Studies have demonstrated that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner. nih.gov Furthermore, these compounds were shown to prevent lung edema in animal models of inflammation. nih.gov The primary mechanism of action is believed to be the inhibition of NF-kappaB at the gene transcription level, which in turn suppresses the inflammatory cascade. nih.gov This provides a strong basis for investigating the potential of this compound as a modulator of inflammatory and autoimmune diseases.

Metabolic Disorder Interventions (e.g., Antidiabetic Research)

The global prevalence of metabolic disorders, particularly type 2 diabetes mellitus, has spurred intensive research into novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds in this domain, with research focusing on their ability to modulate key pathways in glucose homeostasis. nih.gov While direct studies on this compound in antidiabetic research are not extensively documented, the broader family of pyrimidine-based compounds has shown significant potential through various mechanisms of action.

One of the primary strategies in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.net By slowing the digestion and absorption of carbohydrates, these inhibitors can effectively lower postprandial blood glucose levels. researchgate.net A number of pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.netnih.gov For instance, certain fused pyrimidine derivatives have demonstrated significant inhibition of α-amylase. nih.gov

Another critical target in diabetes therapy is the dipeptidyl peptidase-4 (DPP-4) enzyme. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. Several pyrimidine-based compounds have been investigated as DPP-4 inhibitors. nih.gov The pyrimidine scaffold is a key feature in the chemical structure of the approved antidiabetic drug anagliptin. nih.gov

Furthermore, peroxisome proliferator-activated receptor-γ (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers. Research into pyrimidine derivatives has also explored their potential as PPAR-γ agonists, aiming to develop new insulin-sensitizing agents with improved safety profiles. nih.gov

The diverse pharmacological activities of pyrimidine derivatives in the context of metabolic disorders highlight the potential of the this compound scaffold as a starting point for the design of novel antidiabetic agents.

Table 1: Investigated Antidiabetic Targets for Pyrimidine Derivatives

Therapeutic Target Mechanism of Action Reference
α-Amylase/α-Glucosidase Delays carbohydrate digestion and glucose absorption researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Increases incretin levels, leading to enhanced insulin secretion nih.gov

Neurological and Neuropsychiatric Disorder Investigations (e.g., GPR52)

The G-protein coupled receptor 52 (GPR52) is an orphan receptor that is highly expressed in the brain, particularly in regions associated with motor control and cognition. This has made it an attractive target for the development of novel treatments for a range of neurological and neuropsychiatric disorders. While direct investigation of this compound as a GPR52 ligand is not widely reported, structurally related compounds have shown significant promise.

Recent research has focused on the discovery of potent and selective GPR52 agonists. One such study identified a series of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent GPR52 agonists. These compounds share a similar benzamide moiety with this compound, suggesting that this part of the molecule is important for interaction with the receptor. Optimization of a lead compound in this series led to the identification of agonists with improved potency and efficacy.

Interestingly, some of these GPR52 agonists displayed a bias towards G protein/cAMP signaling over β-arrestin recruitment. This is a significant finding, as β-arrestin recruitment is often associated with receptor desensitization and the development of tolerance to a drug's effects. Agonists that are biased towards G protein signaling may therefore offer a more sustained therapeutic effect. While these compounds showed excellent target selectivity, their brain exposure was limited, indicating that further optimization is necessary to improve their pharmacokinetic properties for central nervous system applications.

The exploration of these GPR52 agonists provides a strong rationale for investigating the potential of this compound and its derivatives as modulators of this important neurological target.

Antithrombotic Research

Thrombotic disorders, including heart attack and stroke, are a leading cause of morbidity and mortality worldwide. The development of new antithrombotic agents is therefore a critical area of research. Pyrimidine derivatives have been investigated for their potential to interfere with the coagulation cascade and platelet aggregation.

One important target in antithrombotic therapy is the P2Y12 receptor, an ADP receptor on the surface of platelets that plays a key role in platelet activation and aggregation. International Patent Application WO 9905143 discloses a series of triazolo[4,5-d]pyrimidine compounds with activity as P2Y12 antagonists. nih.gov While structurally distinct from this compound, these compounds demonstrate the potential of the broader pyrimidine class in the development of antiplatelet agents. nih.gov

More directly related to the pyrimidine core, research has been conducted on new triazolopyrimidine derivatives for their anticoagulant activity. rsc.org In one study, a novel condensed triazolopyrimidine derivative was shown to exhibit antithrombin activity both in vitro and in vivo. rsc.org The compound was found to prolong thrombin time in rats, and under conditions of hypercytokinemia (a state of excessive inflammatory reaction), it was more potent than the comparator drug, dabigatran (B194492) etexilate. rsc.org These findings suggest that such pyrimidine derivatives could be particularly useful in preventing thrombosis in conditions associated with severe inflammation, such as viral and bacterial infections. rsc.org

Table 2: Antithrombotic Activity of a Triazolopyrimidine Derivative

Parameter Effect Reference
In vitro antithrombin activity Comparable to dabigatran etexilate (IC50) rsc.org
In vivo thrombin time (rats) Prolonged 5.6-fold relative to control rsc.org

Cardiovascular Pathologies Research

Beyond antithrombotic effects, pyrimidine derivatives have also been investigated for their direct effects on the cardiovascular system. A study on the pyrimidine derivative 4CPTP (4-chloro-5-phenyl-6-(p-tolyl)pyrimidine) explored its ionotropic (affecting the force of muscular contractions) and chronotropic (affecting the heart rate) effects, as well as its impact on blood pressure. nih.gov

In experiments using isolated rabbit and frog hearts, 4CPTP was found to produce a dose-dependent decrease in both the heart rate and the amplitude of contractions, indicating negative chronotropic and ionotropic effects, respectively. nih.gov Furthermore, in anesthetized dogs, the compound caused a dose-dependent decrease in blood pressure. nih.gov These effects were comparable to those of phenobarbitone, a known central nervous system depressant with cardiodepressant properties. nih.gov

The findings suggest that 4CPTP possesses cardiodepressant and hypotensive actions. nih.gov Such properties could be clinically relevant for conditions where a reduction in heart rate and cardiac workload is desirable, such as in certain arrhythmias or angina. nih.gov However, as the authors of the study note, further research, including more extensive animal studies and clinical trials, is necessary to confirm these findings and to fully assess the therapeutic potential and safety of this compound. nih.gov

Pain and Gastrointestinal Disorder Research (for related derivatives)

The anti-inflammatory properties of pyrimidine derivatives have been a significant area of research, with implications for the treatment of pain and gastrointestinal disorders that have an inflammatory component. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. rsc.org

Like nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents can inhibit both COX-1 and COX-2 enzymes. rsc.org The development of selective COX-2 inhibitors is a major goal in this field, as these drugs are expected to have a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Some pyrimidine derivatives have shown promising selectivity for COX-2. rsc.org

In addition to their anti-inflammatory effects, certain pyrimidine derivatives have been investigated for their potential as analgesics through other mechanisms. For example, a series of 2-aminopyrimidine derivatives were synthesized as ligands for the histamine (B1213489) H4 receptor. The histamine H4 receptor is involved in inflammatory and immune responses, and its antagonists have shown potential in animal models of pain. One compound from this series, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, was found to be a potent H4 receptor antagonist with anti-inflammatory and antinociceptive (pain-relieving) activity in animal models. This supports the potential of H4 receptor antagonists as a novel class of analgesics.

Furthermore, the analgesic properties of 2-aminobenzamide (B116534) derivatives, which share a structural component with this compound, have also been studied. A set of these derivatives demonstrated analgesic effects in animal models that were similar to those of non-narcotic analgesics. Interestingly, these compounds did not show significant antipyretic effects and were poor inhibitors of prostaglandin (B15479496) synthesis, suggesting a different mechanism of action from traditional NSAIDs.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Anagliptin
Dabigatran etexilate
4-chloro-5-phenyl-6-(p-tolyl)pyrimidine (4CPTP)
Phenobarbitone
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile

Emerging Research Perspectives and Future Directions for 4 4 Phenylpyrimidin 2 Yl Amino Benzamide Research

Development of Novel Chemical Scaffolds and Derivatives

The core structure of 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide, featuring a 2-aminopyrimidine (B69317) backbone, serves as a versatile scaffold for the development of new and more potent anti-cancer agents. Researchers are actively exploring modifications to this scaffold to enhance target affinity, improve pharmacokinetic properties, and overcome resistance. The pyrimidine (B1678525) ring is a fundamental building block in medicinal chemistry due to its presence in nucleic acids and its ability to interact with a wide range of biological targets.

One common strategy involves the synthesis of hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties. This approach aims to create multifunctional compounds that can engage multiple targets or pathways involved in cancer progression. For instance, the introduction of different substituents on the phenyl and benzamide (B126) rings can significantly influence the compound's biological activity. The versatility of the 2-aminopyrimidine structure allows for extensive chemical modifications, which can be leveraged to enhance antimicrobial efficacy, reduce toxicity, and overcome resistance mechanisms.

Recent research has focused on creating derivatives that exhibit dual inhibitory capabilities. For example, novel aminopyrimidine-2,4-diones and related structures have been synthesized and evaluated as dual-target inhibitors of BRD4 and PLK1, showing promise in preclinical studies. The exploration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, has also yielded compounds with significant anticancer potential. These fused systems are considered bioisosteres of purines and can exhibit a broad spectrum of biological activities.

Scaffold TypeKey FeaturesTherapeutic RationaleReference
Aminopyrimidine-2,4-dionesDual-target inhibition (e.g., BRD4/PLK1)Inhibits multiple processes in cancer growth and survival.
Pyrido[2,3-d]pyrimidinesFused heterocyclic system, bioisostere of purines.Broad biological activity, potential for multi-target effects.
Hybrid MoleculesCombination of pyrimidine core with other active pharmacophores.Enhanced potency and ability to overcome drug resistance.

Combination Therapy Strategies in Preclinical Models

The use of this compound and its analogs in combination with other anticancer agents is a key area of investigation. Combination therapy is a well-established clinical approach that can have synergistic effects and provide more potent anticancer outcomes than single-drug treatments. Preclinical studies are exploring the synergistic potential of pyrimidine-based inhibitors with existing chemotherapeutics and targeted agents.

For example, DHODH inhibitors, which target pyrimidine synthesis, have been shown to sensitize cancer cells to conventional chemotherapy and overcome resistance mechanisms. The combination of the antiangiogenic agent bevacizumab with thalidomide (B1683933) and docetaxel (B913) has demonstrated significant efficacy in preclinical models of prostate cancer. While not directly involving this compound, these studies provide a strong rationale for testing it in similar combination regimens. The goal is to identify combinations that can achieve a greater therapeutic effect, reduce the likelihood of resistance, and potentially lower the required doses of individual drugs, thereby minimizing toxicity.

Investigation of Multi-Targeted Inhibition Advantages

The ability of a single compound to inhibit multiple targets is a significant advantage in cancer therapy, as it can disrupt several signaling pathways simultaneously. The 2-aminopyrimidine scaffold is a common feature in many multi-kinase inhibitors. Research into this compound and its derivatives is increasingly focused on elucidating their multi-targeted inhibitory profiles.

For instance, some pyrimidine derivatives have been designed as dual inhibitors of key cancer-related kinases such as VEGFR-2 and HER-2. The rationale behind this approach is that targeting multiple receptor tyrosine kinases can lead to a more effective suppression of tumor growth and angiogenesis. Preclinical studies have shown that multi-target RTK inhibitors can be more effective at suppressing tumor growth than single-target therapies. The development of dual inhibitors, such as those targeting both CDK9 and HDACs, represents a promising strategy to enhance antitumor effects and potentially overcome drug resistance.

Derivative ClassTargetsPotential AdvantageReference
Cyanopyridones and Pyrido[2,3-d]pyrimidinesVEGFR-2/HER-2Dual inhibition of key growth factor receptors.
2-Aminopyridine (B139424)/pyrimidine-basedCDK9/HDACSynergistic antitumor effects and overcoming resistance.
Aminopyrimidine-2,4-dionesBRD4/PLK1Inhibition of multiple processes in cancer cell growth and survival.

Advanced Preclinical Model Development for Efficacy Assessment

The translation of preclinical findings to clinical success is a major challenge in oncology drug development. To better predict the efficacy of compounds like this compound, researchers are moving beyond traditional 2D cell cultures to more complex and physiologically relevant preclinical models.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the tumor microenvironment, including aspects of drug diffusion and cell-cell interactions. These models are being used to assess the efficacy of new pyrimidine derivatives. Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, are also becoming a valuable tool. PDX models have shown high predictive value for patient response to chemotherapy and can be used to optimize treatment regimens in a personalized manner. The development of novel long-term cultures and in vivo xenograft models using primary patient cells is also underway to better evaluate the therapeutic activity of targeted inhibitors.

Research into Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in cancer treatment. A significant area of future research for this compound will be to understand and overcome the mechanisms by which cancer cells become resistant to its effects. Resistance to targeted therapies can arise from mutations in the drug's target protein that prevent or reduce binding.

One strategy to combat resistance is the design of new derivatives with distinct binding modes that can inhibit mutated forms of the target kinase. For example, designing inhibitors that can overcome the "gatekeeper" mutation in oncogenic kinases is a key focus. Furthermore, combination therapies are being explored as a way to prevent the emergence of resistance. Studies are also investigating the role of metabolic reprogramming in drug resistance and how targeting metabolic pathways, such as pyrimidine synthesis, can resensitize resistant tumors to treatment.

Exploration of New Biological Targets

While much of the research on this compound and its analogs has focused on known cancer-related kinases, there is a growing interest in identifying novel biological targets for these compounds. The 2-aminopyrimidine scaffold is known to interact with a wide array of biological molecules, suggesting that it may have therapeutic potential beyond its currently understood mechanisms of action.

The identification of new targets can open up novel therapeutic avenues for this class of compounds. This exploration involves high-throughput screening of compound libraries against a wide range of biological targets and using computational methods to predict potential interactions. The discovery of a series of potent and selective LATS1/2 inhibitors, developed from a scaffold-hopping strategy, highlights the potential for identifying new targets for existing chemical scaffolds. The diverse pharmacological activities associated with the 2-aminopyridine moiety, including anti-inflammatory and antiviral effects, suggest that derivatives of this compound could be repurposed for other diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide, and how can reaction conditions be optimized?

  • Synthetic Methodology :

  • Step 1 : Formation of the pyrimidine core via electrophilic aromatic substitution or coupling reactions. For example, chlorination of pyridine derivatives followed by trifluoromethyl group introduction (common in related benzamide syntheses) .
  • Step 2 : Coupling the pyrimidine intermediate with a benzyl halide under basic conditions to form the phenylpyrimidinyl scaffold .
  • Step 3 : Amidation using 4-substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) in the presence of a base (e.g., K₂CO₃) to yield the final benzamide .
    • Optimization Strategies :
  • Use of continuous flow reactors to enhance reaction control and scalability .
  • Catalytic systems (e.g., Pd catalysts) to improve coupling efficiency .
  • Solvent selection (e.g., DMF or THF) to balance solubility and reactivity .

Q. How can structural features of this compound be validated experimentally?

  • Analytical Techniques :

  • X-ray crystallography : For resolving 3D molecular conformation (as demonstrated for similar benzamides in PHENIX software) .
  • NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons in pyrimidine and benzamide moieties) .
  • Mass spectrometry : For molecular weight verification and purity assessment .

Advanced Research Questions

Q. What biochemical pathways are modulated by this compound, and how can its mechanism of action be elucidated?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Similar benzamide derivatives target histone deacetylase (HDA) or heat shock protein 90 (Hsp90), leading to downstream effects like histone hyperacetylation or client protein degradation .
  • Cell Cycle Modulation : Induction of p21/WAF1 and G1-phase arrest, as seen in MS-27-275 (a benzamide HDA inhibitor) .
    • Experimental Design :
  • Kinetic Assays : Measure IC₅₀ values against purified enzymes (e.g., HDA) .
  • Western Blotting : Track degradation of pathway-specific proteins (e.g., Her2 for Hsp90 inhibitors) .
  • Gene Expression Profiling : RNA-seq to identify upregulated/downregulated genes post-treatment .

Q. How do structural modifications of this compound affect its biological activity?

  • Critical Substituents :

  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, as seen in SNX-2112 (Hsp90 inhibitor) .
  • Amino-Pyrimidine Moiety : Essential for target binding; removal abolishes activity (e.g., inactive analogs in HDA studies) .
    • SAR Studies :
  • Replace the phenyl group with heterocycles (e.g., pyridine) to assess binding affinity shifts .
  • Modify the benzamide linker length to optimize steric compatibility with enzyme active sites .

Q. What experimental challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges :

  • Low solubility in aqueous buffers due to hydrophobic substituents .
  • Polymorphism issues during crystallization .
    • Solutions :
  • Co-crystallization with target proteins (e.g., Hsp90) to stabilize the compound .
  • Use of high-throughput crystallization screens (e.g., PEG-based precipitants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.